molecular formula C8H8O3S B1338320 3-(Methylsulfonyl)benzaldehyde CAS No. 43114-43-8

3-(Methylsulfonyl)benzaldehyde

Cat. No. B1338320
CAS RN: 43114-43-8
M. Wt: 184.21 g/mol
InChI Key: OVSMURBVBQUOSF-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzaldehyde is a chemical compound that is part of a broader class of sulfone-containing aromatic aldehydes. It is characterized by the presence of a methylsulfonyl group attached to the benzene ring at the third position, adjacent to the formyl group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to 3-(Methylsulfonyl)benzaldehyde can be achieved through various methods. One approach involves a radical relay strategy to generate 3-(methylsulfonyl)benzo[b]thiophenes, which is a structurally related compound. This method uses methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite in the presence of a photocatalyst under visible light irradiation, where the methyl radical is a key intermediate . Another synthesis route for related sulfone compounds includes the reaction of 2-methylbenzyl alcohol with n-BuLi and chlorotrimethylsilane, followed by several steps leading to various alkylated and acylated products .

Molecular Structure Analysis

The molecular structure of 3-(Methylsulfonyl)benzaldehyde would be expected to show a planar benzene ring with a formyl group and a methylsulfonyl group attached to it. The electronic structure of related compounds has been investigated using quantum-chemical calculations, which can provide insights into the charge density and intramolecular interactions such as hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving sulfone groups are diverse. For instance, benzylic C(sp3)-H bond sulfonylation has been achieved through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite, suggesting that similar methodologies could be applied to 3-(Methylsulfonyl)benzaldehyde . Additionally, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of complex organic molecules, indicating the versatility of sulfonic acid derivatives in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Methylsulfonyl)benzaldehyde would be influenced by the presence of both the aldehyde and sulfone functional groups. These groups can affect the compound's boiling point, solubility, and reactivity. For example, the sulfone group is known for its ability to withstand strong basic conditions and its potential to participate in sulfonylation reactions . The aldehyde group, on the other hand, is typically reactive towards nucleophiles and can undergo various condensation reactions .

Scientific Research Applications

Applications of Related Chemical Compounds in Scientific Research

Environmental Impact and Ecotoxicology

  • A study on benzophenone-3 (BP-3), commonly used in sunscreens, highlighted its environmental occurrence, toxic effects, and potential impact on aquatic ecosystems. This study's insights on BP-3's bioaccumulation and transformation could reflect the environmental relevance of structurally related compounds like 3-(Methylsulfonyl)benzaldehyde (Kim & Choi, 2014).

Analytical and Biochemical Applications

  • Research on the ABTS/PP decolorization assay for antioxidant capacity provides a comprehensive understanding of reaction pathways and highlights the specificity of reactions for certain antioxidants. This could be indirectly relevant for studying the antioxidant potential of compounds similar to 3-(Methylsulfonyl)benzaldehyde (Ilyasov et al., 2020).

Flavour Chemistry in Foods

  • A review on the production and breakdown pathways of branched chain aldehydes, which are significant flavor compounds in foods, underscores the importance of understanding these compounds' formation and degradation for enhancing food flavors. This could be analogous to the flavor or aroma contributions of compounds like 3-(Methylsulfonyl)benzaldehyde in food products (Smit, Engels, & Smit, 2009).

Environmental Remediation

  • The use of redox mediators in enzymatic degradation of organic pollutants presents a promising approach for environmental remediation. Understanding the role of specific chemical compounds as redox mediators could have implications for the degradation of pollutants similar to or including 3-(Methylsulfonyl)benzaldehyde (Husain & Husain, 2007).

Safety And Hazards

3-(Methylsulfonyl)benzaldehyde is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and to use only non-sparking tools and explosion-proof equipment .

properties

IUPAC Name

3-methylsulfonylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(10,11)8-4-2-3-7(5-8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSMURBVBQUOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544655
Record name 3-(Methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylsulfonyl)benzaldehyde

CAS RN

43114-43-8
Record name 3-(Methanesulfonyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methylsulphonyl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [3-(methylsulfonyl)phenyl]methanol (680 mg, 3.66 mmol) in anhydrous CH2Cl2 (20 mL) was treated with PCC (1.03 g, 4.75 mmol) at room temperature for 2 hours. The solvent was removed and the residue was purified by flash column chromatography (20–60% EtOAc in hexanes) to give the product (500 mg, 74% yield). 1H NMR (300 MHz, CDCl3) δ: 3.13 (s, 3 H), 7.77–7.82 (m, 1 H), 8.18–8.24 (m, 2 H), 8.46–8.48 (m, 1 H), 10.12 (s, 1 H).
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
74%

Synthesis routes and methods II

Procedure details

To a solution of 3-methylsulfonyl benzyl alcohol (3.5 g, 28.6 mmol) in dichloromethane (50 mL) was added pyridinium chloro chromate (PCC) (9.1 g, 42.2 mmol). The mixture was stirred at room temperature for 3 hours. After workup and column chromatography on silica gel eluting with hexane:ethyl acetate, 1:1, 3-methylsulfonylbenzaldehyde was obtained as white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z He, T Ren, Y Li, X Fang - Journal of Chemical Crystallography, 2015 - Springer
A novel pesticide intermediates 3-(6-bromo-2-methyl-3-(methylsulfonyl)phenyl)-4,5-dihydroisoxazole was synthesized with 2,3-dimethylaniline as the starting materials. The final …
Number of citations: 3 link.springer.com
BK Kim, H Ko, ES Jeon, ES Ju, LS Jeong… - European Journal of …, 2016 - Elsevier
Human coxsackievirus B3 (CVB3) 3C protease plays an essential role in the viral replication of CVB3, which is a non-enveloped and positive single-stranded RNA virus belonging to …
Number of citations: 23 www.sciencedirect.com
PL Ornstein, TJ Bleisch, MB Arnold… - Journal of medicinal …, 1998 - ACS Publications
In this paper we describe the synthesis of a series of α-substituted analogues of the potent and selective group II metabotropic glutamate receptor (mGluR) agonist (1S,1‘S,2‘S)-…
Number of citations: 120 pubs.acs.org
WA Carroll, RJ Altenbach, H Bai, JD Brioni… - Journal of medicinal …, 2004 - ACS Publications
Structure−activity relationships were investigated on a novel series of sulfonyldihydropyridine-containing K ATP openers. Ring sizes, absolute stereochemistry, and …
Number of citations: 51 pubs.acs.org

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